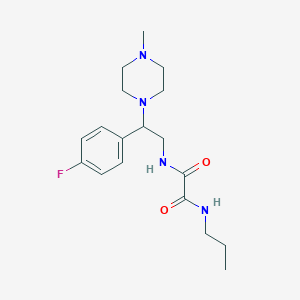

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide, commonly known as FPPP, is a synthetic compound that belongs to the family of piperazine derivatives. It is a psychoactive substance that has been used in scientific research to study its mechanism of action, biochemical and physiological effects.

Scientific Research Applications

Crystal Structure and Biological Activities

The compound N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide, a derivative of benzimidazole, was studied for its crystal structure and biological activities. It showed potential as an antihistaminic and antimicrobial agent. The structural analysis through X-ray crystallography helped in confirming the predicted structure and understanding its molecular conformation (Ozbey, Kuş, & Göker, 2001).

Anticonvulsant Activity

Research on hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, which include the N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide structure, demonstrated significant anticonvulsant properties. These compounds were found to be effective across various preclinical seizure models, indicating their potential in epilepsy treatment (Kamiński et al., 2015).

Sigma Ligand Affinity and Anxiolytic Activity

A study on sigma ligands, which included compounds with a structure similar to N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide, revealed high affinity for sigma binding sites and potential anxiolytic activity. This research suggests these compounds could be significant in treating anxiety disorders (Perregaard, Moltzen, Meier, & Sanchez, 1995).

Antitumor Activity

The synthesis of a novel series of Schiff bases containing a group similar to N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide showed promising antitumor activity. These compounds, including derivatives with fluorophenyl and methylpiperazin groups, demonstrated significant inhibitory activity against certain tumor cells (Ding et al., 2016).

Antimicrobial and Antitubercular Activities

Another study synthesized and evaluated certain fluoroquinolone derivatives, related to the compound , for their antimicrobial and antitubercular activities. These derivatives displayed effective growth inhibition against Mycobacterium tuberculosis, demonstrating their potential in treating tuberculosis (Sheu et al., 2003).

properties

IUPAC Name |

N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-propyloxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27FN4O2/c1-3-8-20-17(24)18(25)21-13-16(14-4-6-15(19)7-5-14)23-11-9-22(2)10-12-23/h4-7,16H,3,8-13H2,1-2H3,(H,20,24)(H,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHDCTZVHFNEOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NCC(C1=CC=C(C=C1)F)N2CCN(CC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2373938.png)

![2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoline](/img/structure/B2373939.png)

![N-(4-methoxyphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2373946.png)

![4-(3-fluorophenyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2373948.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxyacetamide](/img/structure/B2373952.png)

![1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)piperidine-3-carboxylic acid](/img/structure/B2373954.png)

![4-(tert-butyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2373957.png)